molecular formula C12H9N3O6 B13808257 Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester CAS No. 63982-50-3

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester

Cat. No.: B13808257
CAS No.: 63982-50-3
M. Wt: 291.22 g/mol
InChI Key: JNUMKCKRNVODQZ-UHFFFAOYSA-N
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Description

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a methyl group, and the esterification occurs with 1,6-dinitro-2-naphthol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester typically involves the reaction of 1,6-dinitro-2-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:

  • Dissolving 1,6-dinitro-2-naphthol in an appropriate solvent such as dichloromethane.
  • Adding methyl isocyanate to the solution.
  • Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period.
  • Isolating the product by filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the original compound.

    Reduction: Amino derivatives are formed by reducing the nitro groups.

    Substitution: Different esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The ester group can also be hydrolyzed, releasing the active components that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl-, 1-naphthyl ester: Similar structure but lacks the nitro groups.

    Carbamic acid, N-methyl-, 1-naphthyl ester: Similar but without the dinitro substitution.

    Carbamic acid, N-methyl-, 2-naphthyl ester: Similar but with a different position of the ester group.

Uniqueness

Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is unique due to the presence of two nitro groups on the naphthyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63982-50-3

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

(1,6-dinitronaphthalen-2-yl) N-methylcarbamate

InChI

InChI=1S/C12H9N3O6/c1-13-12(16)21-10-5-2-7-6-8(14(17)18)3-4-9(7)11(10)15(19)20/h2-6H,1H3,(H,13,16)

InChI Key

JNUMKCKRNVODQZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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